molecular formula C18H17N5O2S B11280700 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B11280700
M. Wt: 367.4 g/mol
InChI Key: MWWDDTHJBBHDGH-UHFFFAOYSA-N
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Description

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features an indole moiety, a diazino-pyrimidinone core, and an ethylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the diazino-pyrimidinone core.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes. The diazino-pyrimidinone core may interact with enzymes or other proteins, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical properties .

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-ethylsulfanylpyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C18H17N5O2S/c1-2-26-18-19-9-13-16(21-18)20-11-22(17(13)25)10-15(24)23-8-7-12-5-3-4-6-14(12)23/h3-6,9,11H,2,7-8,10H2,1H3

InChI Key

MWWDDTHJBBHDGH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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